molecular formula C7H6N4O2 B103573 3-Hydroxy-7-methylpteridin-4-one CAS No. 18106-60-0

3-Hydroxy-7-methylpteridin-4-one

Cat. No.: B103573
CAS No.: 18106-60-0
M. Wt: 178.15 g/mol
InChI Key: JROMCAKSRZKLRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-Hydroxy-7-methylpteridin-4-one is a pteridine derivative characterized by a hydroxyl group at position 3, a methyl group at position 7, and a ketone at position 2. Pteridines are heterocyclic aromatic compounds with applications in medicinal chemistry, enzyme inhibition, and fluorescent probes.

Properties

CAS No.

18106-60-0

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

3-hydroxy-7-methylpteridin-4-one

InChI

InChI=1S/C7H6N4O2/c1-4-2-8-5-6(10-4)9-3-11(13)7(5)12/h2-3,13H,1H3

InChI Key

JROMCAKSRZKLRD-UHFFFAOYSA-N

SMILES

CC1=CN=C2C(=N1)N=CN(C2=O)O

Canonical SMILES

CC1=CN=C2C(=N1)N=CN(C2=O)O

Synonyms

3-Hydroxy-7-methylpteridin-4(3H)-one

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence includes three unrelated compounds:

Pyrido[1,2-a]pyrimidin-4-one derivatives from (e.g., compounds 5, 10, 15), which feature fused pyridine-pyrimidine cores with substitutions like methoxy and tetrahydropyridinyl groups.

2-Amino-7-(1,2-dihydroxyethyl)-6-(methylsulfanyl)-1H,4H-thieno[3,2-g]pteridin-4-one (FDB022985) from , a thieno-pteridinone with sulfur and dihydroxyethyl substituents.

Key Structural and Functional Differences

Property 3-Hydroxy-7-methylpteridin-4-one (Hypothetical) Ex.73 () FDB022985 ()
Core Structure Pteridin-4-one Pyrazolo[3,4-d]pyrimidine Thieno[3,2-g]pteridin-4-one
Substituents 3-OH, 7-CH₃ Benzonitrile, imidazo-pyridine 6-SCH₃, 7-(1,2-dihydroxyethyl)
Reported Activity Not available in evidence Kinase inhibition (implied) No data in evidence
Synthetic Route Not described SNAr reaction (DMF, K₂CO₃) Not detailed

None of these compounds share the pteridin-4-one backbone with the hydroxyl and methyl substituents critical to "this compound." The closest analog, FDB022985, replaces the hydroxyl group with a thieno ring and sulfur-containing substituents, altering its electronic and steric properties significantly .

Research Findings and Limitations

  • : Focuses on SNAr (nucleophilic aromatic substitution) reactions to generate pyrazolo-pyrimidines.

Recommendations for Further Study

To address the lack of data in the provided evidence:

Database Exploration : Query specialized databases (e.g., SciFinder, Reaxys) for "this compound" and its analogs.

Synthetic Literature : Review journals like Journal of Heterocyclic Chemistry for pteridine synthesis.

Property Prediction : Use computational tools (e.g., DFT, molecular docking) to predict physicochemical or bioactivity profiles.

Preparation Methods

Cyclization Techniques for Pteridine Ring Formation

The gold(I)-catalyzed cyclization of propargylaminoisoxazoles, as reported for 3-hydroxy-4-substituted picolinonitriles, offers a template for constructing the pteridine core . This method involves a two-step sequence: (1) gold-catalyzed cyclization to form isoxazolopyridines, followed by (2) base-mediated N–O bond cleavage to yield hydroxylated products . For 3-hydroxy-7-methylpteridin-4-one, a similar strategy could involve cyclizing a suitably substituted pyrimidine-propargylamine precursor. Reaction conditions such as catalyst loading (e.g., 0.05 equiv of AuCl), solvent (1,2-dichloroethane), and temperature (60°C) would require optimization to accommodate the larger pteridine system .

Table 1: Hypothetical Cyclization Conditions for Pteridinone Synthesis

PrecursorCatalystSolventTemp (°C)Yield (%)
Pyrimidine-propargylAuCl1,2-Dichloroethane6065–70*
Pyrimidine-alkyneAu(I)Toluene8055–60*

*Theoretical yields based on analogous reactions .

Methylation at the 7-Position

Introducing a methyl group at the 7-position of the pteridinone framework may draw from methodologies in bicyclic amine synthesis. For example, the reaction of epoxycyclohexane with methylamine under mild conditions (20–30°C, 15 hours) yields methylamino-cyclohexanol intermediates, which are subsequently brominated and cyclized . Translating this to pteridinone chemistry, a methylamine-derived intermediate could be generated via nucleophilic attack on a suitably activated pyrimidine precursor. Key considerations include the stability of the intermediate and the selectivity of methylation under basic or acidic conditions .

One-Pot Synthesis and Yield Optimization

Combining hydroxylation, cyclization, and methylation into a one-pot protocol could enhance efficiency. The ACS Omega study demonstrates a one-pot yield of 67% for 4-substituted 3-hydroxypicolinonitriles by integrating cyclization and N–O cleavage steps . Applying this to pteridinone synthesis, sequential reactions might involve:

  • Gold-catalyzed cyclization to form the pteridine ring.

  • Hydroxylation via aqueous base treatment.

  • Methylation using methylamine or methyl halides.

However, competing side reactions (e.g., over-methylation or ring degradation) must be mitigated through careful control of reagent addition order and temperature.

Comparative Analysis of Solvent and Base Systems

The choice of solvent and base significantly impacts reaction outcomes. For hydroxylation steps, propylene glycol enables high-temperature stability (130–140°C) and facilitates distillation of byproducts . In contrast, polar aprotic solvents like DMF may enhance cyclization rates but complicate purification. Base selection also varies: sodium hydroxide provides robust deprotonation for hydrolysis , while potassium carbonate offers milder conditions for N–O bond cleavage .

Table 2: Solvent and Base Effects on Key Reactions

Reaction StepOptimal SolventOptimal BaseYield Range (%)
HydroxylationPropylene glycolNaOH85–90
Cyclization1,2-DCENone (Au catalyst)65–70
MethylationMTBEEt₃N75–80*

*Theoretical values based on analogous amine alkylations .

Mechanistic Insights and Side-Reaction Mitigation

The formation of this compound likely proceeds through a combination of SN2 displacement (for hydroxylation) and electrophilic cyclization (for ring formation). Competing pathways, such as the elimination of water during hydroxylation or over-alkylation during methylation, can be minimized by:

  • Stoichiometric control: Using a 1:1.1–1.3 ratio of methylating agent to substrate to prevent di-methylation .

  • Low-temperature staging: Conducting exothermic steps (e.g., bromination) at –10 to 0°C to suppress thermal degradation .

  • In situ quenching: Adding aqueous HCl immediately post-cyclization to protonate sensitive intermediates .

Scalability and Industrial Feasibility

The scalability of this compound synthesis depends on reconciling laboratory optimizations with bulk-process constraints. The use of propylene glycol as a solvent, for instance, is industrially favorable due to its low cost and high boiling point . Similarly, gold-catalyzed cyclizations, while efficient, may face cost barriers at scale; alternative catalysts (e.g., Cu or Pd) warrant exploration.

Q & A

Basic Research Questions

Q. What are the key considerations for ensuring reproducibility in the synthesis of 3-Hydroxy-7-methylpteridin-4-one?

  • Methodological Answer : To ensure reproducibility, document all synthetic steps rigorously, including solvent purity, reaction temperatures, and catalyst ratios. For novel compounds, provide NMR (¹H/¹³C), HPLC purity (>95%), and mass spectrometry data. For known compounds, cross-validate identity using cited literature protocols for spectral comparisons . Include step-by-step procedures in supplementary materials, emphasizing deviations from established methods (e.g., alternative purification techniques like column chromatography vs. recrystallization) .

Q. How can researchers confirm the functional group arrangement in this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • FT-IR : Identify hydroxyl (-OH) stretches (~3200–3600 cm⁻¹) and carbonyl (C=O) peaks (~1650–1750 cm⁻¹).
  • NMR : Assign methyl groups (δ ~2.1–2.5 ppm for CH₃) and aromatic protons (δ ~6.5–8.5 ppm) via 2D-COSY or HSQC.
  • X-ray crystallography (if crystalline): Resolve spatial arrangement of substituents on the pteridinone core .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize assays aligned with hypothesized bioactivity:

  • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria.
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Anti-inflammatory : COX-2 inhibition ELISA. Include positive controls (e.g., doxorubicin for anticancer) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can substituent effects on the pteridinone core be systematically studied to optimize bioactivity?

  • Methodological Answer :

  • Synthetic diversification : Introduce substituents (e.g., halogens, alkyl chains) at positions 3 and 7 via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups).
  • SAR analysis : Correlate electronic (Hammett σ values) and steric (molecular volume) parameters with bioactivity using multivariate regression.
  • Computational modeling : Perform DFT calculations to map electrostatic potential surfaces and docking studies to predict target binding (e.g., DHFR for anticancer activity) .

Q. What advanced techniques resolve contradictory data in stability studies under physiological conditions?

  • Methodological Answer :

  • LC-MS/MS : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C.
  • Accelerated stability testing : Use Arrhenius plots to predict shelf-life at varying temperatures.
  • Mechanistic studies : Employ isotopically labeled compounds (e.g., ²H or ¹⁸O) to trace hydrolysis pathways .

Q. How can multi-omics approaches elucidate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells.
  • Proteomics : SILAC labeling to quantify protein expression changes, focusing on pathways like apoptosis or oxidative stress.
  • Metabolomics : LC-HRMS to track metabolite shifts (e.g., ATP/ADP ratios). Integrate datasets using bioinformatics tools (e.g., STRING for pathway enrichment) .

Methodological Best Practices

  • Data Validation : Use triplicate measurements for biological assays and report standard deviations. For structural characterization, compare experimental spectra with computational predictions (e.g., ACD/Labs NMR simulator) .
  • Ethical Compliance : For studies involving cell lines or animal models, include ethics committee approval numbers and adhere to ARRIVE guidelines for experimental reporting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.